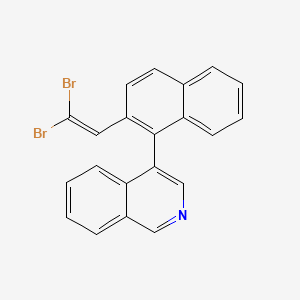
2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- is a chemical compound with the molecular formula C6H8O3 It is a derivative of furanone, characterized by the presence of a hydroxymethyl group and a methyl group at the 5-position of the furanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- can be achieved through several synthetic routes. One common method involves the selective hydrogenation of 5-hydroxymethylfurfural (HMF) using a catalyst. For example, the hydrogenation of HMF in the presence of a platinum-loaded catalyst in an aqueous environment at 373 K and 3 MPa H2 for 1 hour can yield 2,5-bis(hydroxymethyl)furan with high selectivity .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic conversion of biomass-derived HMF. The process includes the protection of the formyl group of HMF using acetalization with 1,3-propanediol, followed by hydrogenation using a bimetallic Ni–Re catalyst supported on TiO2. This method allows for the efficient conversion of concentrated aqueous solutions of HMF to 2,5-bis(hydroxymethyl)furan .
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxymethyl group, where nucleophiles such as halides or amines can replace the hydroxyl group.
Major Products Formed
Oxidation: Oxidation of the hydroxymethyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the compound can yield alcohol derivatives.
Substitution: Substitution reactions can produce various substituted furanone derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The furanone ring structure may also contribute to its biological activity by interacting with specific receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor to 2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)-, HMF is a key intermediate in the production of various furan derivatives.
2,5-Furandicarboxylic Acid (FDCA): Another important furan derivative, FDCA is used in the production of bioplastics and other materials.
2-Furaldehyde (Furfural): A related compound that is also derived from biomass and used in the production of various chemicals.
Uniqueness
2(5H)-Furanone, 5-(hydroxymethyl)-5-methyl-, (5R)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
681143-75-9 |
|---|---|
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
(5R)-5-(hydroxymethyl)-5-methylfuran-2-one |
InChI |
InChI=1S/C6H8O3/c1-6(4-7)3-2-5(8)9-6/h2-3,7H,4H2,1H3/t6-/m1/s1 |
Clave InChI |
YWBPYSCGWZUZTP-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@@]1(C=CC(=O)O1)CO |
SMILES canónico |
CC1(C=CC(=O)O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


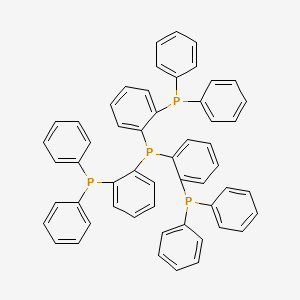
![3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid](/img/structure/B12514081.png)
![N'-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide](/img/structure/B12514087.png)
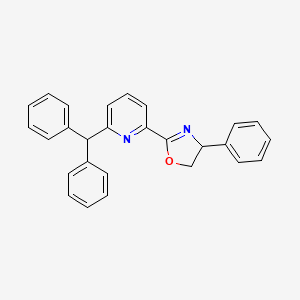


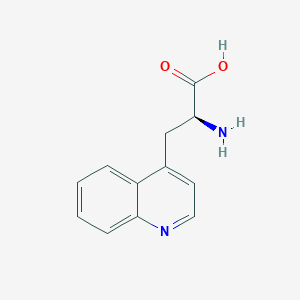
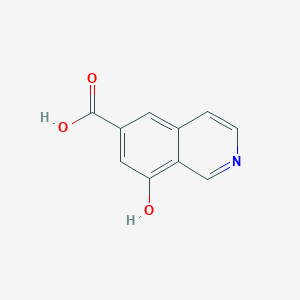

![(4S)-2-[2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]phenyl]-4,5-dihydro-4-(1-methylethyl)oxazole](/img/structure/B12514122.png)
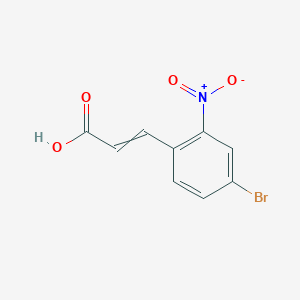
![3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B12514143.png)
